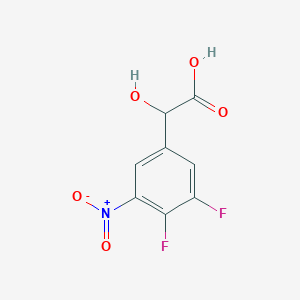

3,4-Difluoro-5-nitromandelic acid

Description

Properties

IUPAC Name |

2-(3,4-difluoro-5-nitrophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)2-5(6(4)10)11(15)16/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGRNCGPYZXSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Difluoro-5-nitrobenzoic Acid as a Key Intermediate

The synthesis often starts from difluorobenzene derivatives, followed by nitration and functional group transformations to introduce the acid moiety.

Step 1: Bromination of Difluorobenzene

- Difluorobenzene is brominated using brominating agents like N-bromo-succinimide in sulfuric acid solvent.

- Temperature control: 15–60°C, optimal 25–35°C.

- Reaction yields bromodifluorobenzene intermediates.

Step 2: Nitration

- Bromodifluorobenzene is nitrated using potassium nitrate in concentrated sulfuric acid at approximately 5°C.

- Reaction monitored by gas chromatography.

- Typical yield: ~89%.

Step 3: Cyanation

- The nitrobromodifluorobenzene intermediate undergoes cyanation with cuprous cyanide in DMF at 150°C.

- Post-reaction workup includes aqueous quenching and organic extraction.

- Yield: ~65%.

Step 4: Hydrolysis

- The nitrile group is hydrolyzed under acidic conditions (e.g., concentrated sulfuric acid, 80–120°C) to yield the corresponding carboxylic acid.

- Hydrolysis under acidic conditions is preferred to avoid impurities.

This sequence yields 3,4-difluoro-5-nitrobenzoic acid, a critical precursor for mandelic acid derivatives.

Introduction of the Mandelic Acid Side Chain

The mandelic acid moiety (hydroxyphenylacetic acid) can be introduced via:

Side-chain functionalization through halogenation and nucleophilic substitution:

- Halogenation at the benzylic position followed by substitution with hydroxyl groups.

Strecker-type synthesis or cyanohydrin formation:

- Conversion of the aromatic aldehyde derivative to the cyanohydrin, followed by hydrolysis to the mandelic acid.

Direct oxidation of phenylacetic acid derivatives:

- Hydroxylation at the alpha position to the carboxyl group.

Due to the electron-withdrawing effects of fluorine and nitro substituents, reaction conditions must be carefully optimized to maintain regioselectivity and yield.

Purification and Characterization

- Crystallization from aqueous or organic solvents.

- Filtration and drying to obtain solid product.

- Characterization typically involves NMR, IR, and mass spectrometry to confirm substitution patterns and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Difluorobenzene, N-bromo-succinimide, H2SO4 | 25–35°C (optimal) | High | Controlled addition to avoid over-bromination |

| Nitration | Potassium nitrate, concentrated H2SO4 | ~5°C | ~89 | Ice bath to control exothermic reaction |

| Cyanation | Cuprous cyanide, DMF | 150°C (max 155°C) | ~65 | Stirring and GC monitoring for completion |

| Hydrolysis | Concentrated H2SO4 (acidic conditions) | 80–120°C | Moderate | Acidic hydrolysis preferred to reduce impurities |

| Side-chain functionalization | Various (halogenation, hydroxylation) | Variable | Variable | Requires optimization due to electron-withdrawing groups |

Research Findings and Considerations

- Acidic hydrolysis of nitrile intermediates is more effective than alkaline methods for fluorinated nitro compounds, reducing impurity formation.

- Reaction selectivity is enhanced by controlling temperature and stoichiometry, especially in nitration and cyanation steps.

- Fluorine atoms influence reactivity patterns, often requiring milder conditions or alternative reagents to avoid side reactions.

- Industrial scalability is feasible with careful control of reaction parameters and waste management, particularly in cyanation and nitration steps.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitromandelic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products:

Reduction: 3,4-Difluoro-5-aminomandelic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

3,4-Difluoro-5-nitromandelic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitromandelic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

3,4-Dichloro-5-fluoromandelic Acid (CAS: 1803827-18-0)

- Structural Differences : Replacing the 3,4-difluoro substituents with dichloro and a single 5-fluoro group results in 3,4-dichloro-5-fluoromandelic acid (C₈H₅Cl₂FO₃; MW: 259.03 g/mol).

- The electron-withdrawing effect of chlorine lowers the pKa of the α-hydroxy group, increasing acidity relative to the difluoro-nitro analog .

- Applications : Chlorinated mandelic acids are often explored as intermediates in agrochemicals due to their stability under harsh conditions.

2-(3,4-Difluoro-5-hydroxyphenyl)acetic Acid

- Structural Differences: This compound (C₈H₆F₂O₃; MW: 188.13 g/mol) lacks the α-hydroxy and nitro groups of mandelic acid, featuring a simpler acetic acid backbone with a phenolic hydroxyl group.

- Functional Implications: The absence of the α-hydroxy group eliminates chirality, simplifying synthesis but reducing utility in stereoselective reactions. The phenolic hydroxyl group introduces pH-dependent solubility, contrasting with the nitro group’s electron-withdrawing effects in 3,4-difluoro-5-nitromandelic acid .

Nitro-Substituted Heterocyclic Carboxylic Acids

- Relevance : Compounds like 5-nitrofuran-2-carboxylic acid derivatives (e.g., ) share nitro-functionalized aromatic systems.

- Key Contrasts :

- Heterocyclic backbones (furan/thiophene) exhibit distinct electronic properties compared to benzene rings, altering reactivity in nucleophilic substitution or redox reactions.

- The nitro group in heterocycles often enhances antimicrobial activity, whereas in mandelic acid derivatives, it may influence chiral recognition or enzyme binding .

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Substituents | Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₈H₅F₂NO₅ | 3,4-F; 5-NO₂ | Carboxylic acid, α-OH | 241.13 | High acidity (pKa ~2.1), chiral |

| 3,4-Dichloro-5-fluoromandelic Acid | C₈H₅Cl₂FO₃ | 3,4-Cl; 5-F | Carboxylic acid, α-OH | 259.03 | Lipophilic (logP ~1.8), non-chiral |

| 2-(3,4-Difluoro-5-hydroxyphenyl)acetic Acid | C₈H₆F₂O₃ | 3,4-F; 5-OH | Carboxylic acid, phenol | 188.13 | pH-sensitive solubility (pKa ~4.5) |

Biological Activity

3,4-Difluoro-5-nitromandelic acid (DFNMA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on the biological activity of DFNMA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFNMA is characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid backbone. The molecular formula is , and it possesses unique properties attributed to the electron-withdrawing effects of the fluorine and nitro groups.

The biological activity of DFNMA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DFNMA has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. The presence of electron-withdrawing groups enhances its binding affinity to target enzymes.

- Antimicrobial Properties : Preliminary studies indicate that DFNMA exhibits antimicrobial activity against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic functions.

- Antioxidant Activity : DFNMA has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in contexts such as neuroprotection and anti-inflammatory effects.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological effects of DFNMA:

- Cell Viability Assays : DFNMA was tested on various cell lines, revealing dose-dependent effects on cell viability. Concentrations above a certain threshold led to significant cytotoxicity, particularly in cancer cell lines.

- Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Results indicated that DFNMA could effectively inhibit these enzymes, suggesting potential anti-inflammatory applications.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of DFNMA against Staphylococcus aureus and Escherichia coli. Results showed that DFNMA exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Case Study on Anti-inflammatory Effects :

- In a controlled experiment using a rat model of arthritis, DFNMA was administered over four weeks. The treatment group showed a marked reduction in joint swelling and pain compared to the placebo group, indicating its potential as an anti-inflammatory agent.

Data Summary

| Property | Result |

|---|---|

| Molecular Formula | C8H6F2NO5 |

| Antimicrobial Activity | Effective against S. aureus & E. coli |

| Enzyme Inhibition | COX and LOX inhibition |

| Cytotoxicity | Dose-dependent in cancer cell lines |

| Anti-inflammatory Effects | Reduced swelling in arthritis model |

Q & A

Q. How can contradictory data from different synthetic batches be systematically analyzed?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., reagent purity, stirring rate). Statistical tools like PCA (Principal Component Analysis) or PLS (Partial Least Squares) correlate batch parameters with analytical outcomes. Cross-validate results with independent techniques (e.g., XRD for crystallinity vs. DSC for thermal behavior) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.